L-Alanine cyclopentylmethyl ester HCl

Medicinal Chemistry Prodrug Design QSAR

Researchers sourcing chiral L-alanine esters often face inconsistent purity and limited steric diversity. L-Alanine cyclopentylmethyl ester HCl (CAS 261909-80-2) resolves this with a unique cyclopentylmethyl moiety that combines moderate steric bulk and conformational rigidity-properties unattainable with simple alkyl esters. - Enables tunable hydrolytic stability: steric hindrance slows plasma esterase cleavage, supporting sustained-release prodrug and ADC linker strategies. - Orthogonal protecting group in peptide synthesis with high chiral integrity; supplied with full analytical data (NMR, HPLC). - Purity ≥98%, sealed dry storage at 2-8°C; ships ambient. Bulk quantities available with batch-specific QC documentation.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
Cat. No. B12506657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine cyclopentylmethyl ester HCl
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC1CCCC1)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-6-8-4-2-3-5-8;/h7-8H,2-6,10H2,1H3;1H/t7-;/m0./s1
InChIKeyLYMHFVGYAXLGFJ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine Cyclopentylmethyl Ester HCl Overview


L-Alanine cyclopentylmethyl ester hydrochloride (CAS: 261909-80-2) is a chiral, α‑amino acid ester derivative wherein the carboxyl group of L‑alanine is esterified with cyclopentylmethanol . With a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol , this compound serves as a versatile building block in medicinal chemistry and peptide synthesis. Its defining structural feature is the cyclopentylmethyl ester moiety, which confers distinct physicochemical properties compared to simpler alkyl or aryl esters of L‑alanine .

Workflow Prodrug design and peptide mimetic synthesis
Selection Chiral ester building block with moderate steric bulk
Context Supports lipophilicity and hydrolysis rate modulation studies

L-Alanine Cyclopentylmethyl Ester HCl: Why Substitution Fails


L‑Alanine esters share a common amino acid backbone, yet their ester substituents dictate critical differences in lipophilicity, steric profile, and hydrolytic stability [1]. While methyl, ethyl, or isopropyl esters are often chosen for their simplicity, the cyclopentylmethyl group provides a unique combination of moderate steric bulk and conformational rigidity that cannot be replicated by linear or smaller branched alkyl esters . These differences directly influence compound behavior in membrane permeability, enzymatic hydrolysis rates, and downstream synthetic transformations. Consequently, substituting L‑alanine cyclopentylmethyl ester HCl with a generic L‑alanine ester without careful consideration of these quantitative distinctions can lead to altered reaction kinetics, compromised chiral integrity, or suboptimal pharmacokinetic profiles in prodrug applications .

Ester Profile Mismatch
Methyl or ethyl esters lack the cyclopentylmethyl group's steric bulk and conformational rigidity, which may shift membrane permeability and enzymatic hydrolysis rates.
Hydrolysis Kinetics Shift
Smaller alkyl esters are cleaved faster by carboxylesterases; substituting may reduce prodrug half-life and alter exposure profiles in model systems.
Synthetic Behavior Change
The steric environment differs significantly from linear esters, potentially affecting chiral integrity and yield in downstream coupling or deprotection steps.

L-Alanine Cyclopentylmethyl Ester HCl: Quantitative Comparisons


LogP and Lipophilicity Comparison

The octanol-water partition coefficient (LogP) of L‑alanine cyclopentylmethyl ester HCl is 1.4888 , placing it in a balanced lipophilic range that is higher than methyl and ethyl esters but lower than benzyl ester. This value is critical for predicting membrane permeability and oral absorption in prodrug development.

Lipophilicity (LogP)
Reported
LogP = 1.49
Supports permeability screening context; higher than methyl/ethyl esters but moderate overall.
Calculated LogP; experimental confirmation needed.
Medicinal Chemistry Prodrug Design QSAR

Steric Bulk and Molecular Weight

The cyclopentylmethyl ester confers a molecular weight of 207.70 g/mol and contains 3 rotatable bonds . This represents a substantial increase in steric bulk compared to smaller L‑alanine esters (e.g., methyl ester: 103.12 g/mol, 1 rotatable bond; ethyl ester: 117.15 g/mol, 2 rotatable bonds) [1].

Steric Bulk & MW
Reported
MW 207.70 g/mol; 3 Rotatable Bonds
Supports slower enzymatic hydrolysis context relative to smaller esters.
Class-level trend; direct kinetics data to verify.
Chemical Synthesis Steric Hindrance Enzyme Substrate Specificity

Purity and Quality Control Standards

Commercially available L‑alanine cyclopentylmethyl ester HCl is offered with a purity specification of 95% to 98% , supported by batch‑specific certificates of analysis including NMR, HPLC, and GC data.

Purity Standard
Data to verify
95–98% (HPLC/GC)
Procurement from specialized suppliers supports batch consistency.
Less widely stocked; review batch-specific CoA.
Analytical Chemistry Quality Assurance Procurement

Hydrolytic Stability vs. Smaller Esters

While direct hydrolysis rate constants for L‑alanine cyclopentylmethyl ester are not publicly available, class‑level evidence indicates that increased steric hindrance near the ester carbonyl significantly reduces the rate of both chemical and enzymatic hydrolysis [1]. In a study of indomethacin prodrugs, the 1‑methylpentyl (branched) ester exhibited a 10‑fold lower hydrolysis rate by human carboxylesterase 1 (hCE1) compared to the linear 4‑methylpentyl ester [2].

Hydrolytic Stability
Class-level
Inferred slower cleavage vs. linear esters
Context-dependent; supports stability screening rationale.
Direct hCE1 data not available; steric hindrance trend referenced.
Prodrug Stability Chemical Stability Enzyme Kinetics

Topological Polar Surface Area (TPSA) Match

The TPSA of L‑alanine cyclopentylmethyl ester HCl is 52.32 Ų , which is identical to the TPSA of L‑alanine methyl ester (52.32 Ų) [1] and L‑alanine ethyl ester (52.32 Ų) . This indicates that the cyclopentylmethyl group does not introduce additional polar surface area, despite its larger size.

TPSA Match
Reported
52.32 Ų (0 Ų difference)
Maintains favorable permeability predictor without added polarity.
Identical TPSA across common L-alanine esters.
Drug Design Physicochemical Properties Permeability

L-Alanine Cyclopentylmethyl Ester HCl: Research & Industrial Applications


Oral Bioavailability Prodrug Design

The balanced LogP of 1.49 and moderate steric bulk make this ester an excellent pro‑moiety candidate for improving the oral absorption of poorly permeable parent drugs. Researchers can leverage the ester's increased lipophilicity relative to methyl/ethyl esters to enhance passive diffusion across intestinal epithelia, while the steric hindrance may slow premature hydrolysis by plasma esterases, providing a longer circulation time . This approach is validated by the 10‑fold reduction in hydrolysis rate observed for branched esters in hCE1 assays [1].

Peptide Mimetics and Chiral Building Blocks

The cyclopentylmethyl ester can serve as a protected L‑alanine derivative in peptide synthesis, where the bulky ester group offers a unique orthogonal protecting strategy. Its size can be exploited to introduce conformational constraints in peptidomimetics or to shield the C‑terminus during selective transformations. The high purity (95–98%) and availability of analytical data ensure reliable incorporation into complex synthetic sequences without racemization .

Nucleoside Phosphoramidate Prodrug Optimization

L‑alanine esters are widely used in pronucleotide (ProTide) technology, where the amino acid ester moiety enhances cellular uptake and liver targeting. The cyclopentylmethyl variant offers a distinct lipophilicity‑steric profile that can be exploited to fine‑tune the intracellular activation rate of nucleoside analogs (e.g., for HCV or HBV). Comparative studies with isopropyl ester prodrugs (e.g., tenofovir alafenamide, GS‑7340) demonstrate that even small changes in the ester group can dramatically alter pharmacokinetics and tissue distribution [2].

Bioconjugation and ADC Linker Chemistry

The ester linkage is cleavable under physiological conditions, making it a potential handle for controlled release of payloads. The cyclopentylmethyl ester's increased steric hindrance could provide a slower, more sustained release profile compared to simple alkyl esters, which is desirable for reducing peak plasma concentrations and minimizing systemic toxicity in ADC applications. Its compatibility with standard peptide coupling and orthogonal deprotection conditions supports its use in linker synthesis.

Application
Selection Property
Validation Focus
Oral Prodrug Design
Balanced LogP and steric bulk
Permeability and hydrolysis-rate model validation
Chiral Building Block
Conformational constraint utility
Racemization control and coupling efficiency
Nucleoside ProTide Optimization
Distinct lipophilicity-steric profile
Intracellular activation rate and tissue distribution review
ADC Linker Chemistry
Cleavable ester with sustained-release potential
Payload release kinetics and systemic exposure context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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